molecular formula C17H18FNO4S2 B2913177 1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine CAS No. 1448078-92-9

1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Cat. No.: B2913177
CAS No.: 1448078-92-9
M. Wt: 383.45
InChI Key: NAUZKRVBEGELQK-UHFFFAOYSA-N
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Description

1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with both 3-fluorobenzylsulfonyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the 3-Fluorobenzylsulfonyl Group: This step involves the reaction of the pyrrolidine ring with 3-fluorobenzylsulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Phenylsulfonyl Group: The final step involves the reaction of the intermediate compound with phenylsulfonyl chloride, again in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl groups, potentially yielding a simpler pyrrolidine derivative.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield sulfone derivatives, while reduction could yield simpler pyrrolidine compounds.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored as a potential drug candidate due to its unique structural features. It may exhibit biological activity against certain diseases.

    Materials Science: The compound’s unique properties could make it useful in the development of new materials with specific electronic or mechanical properties.

    Chemical Biology: It could be used as a tool compound to study biological processes involving sulfonyl groups.

Mechanism of Action

The mechanism of action of 1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups could play a role in binding to these targets, while the fluorobenzyl group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    1-((3-Methylbenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.

    1-((3-Bromobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability of organic compounds, making this compound potentially more stable and longer-lasting in biological systems compared to its analogs with other substituents.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[(3-fluorophenyl)methylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S2/c18-15-6-4-5-14(11-15)13-24(20,21)19-10-9-17(12-19)25(22,23)16-7-2-1-3-8-16/h1-8,11,17H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUZKRVBEGELQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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